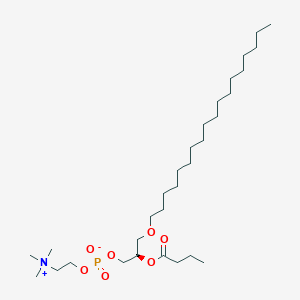
Methyl 2,3,5-trichloro-4-methylbenzoate
Vue d'ensemble
Description
“Methyl 2,3,5-trichloro-4-methylbenzoate” is a chemical compound with the molecular formula C9H7Cl3O2 . It has an average mass of 253.510 Da and a monoisotopic mass of 251.951157 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7Cl3O2/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique
Environmental Monitoring and Analysis
Methyl 2,3,5-trichloro-4-methylbenzoate, due to its structural similarity to various environmental pollutants, may be relevant in studies focused on monitoring and analyzing the presence of hazardous chemicals in the environment. For example, research on automated on-line column-switching HPLC-MS/MS methods has been conducted for measuring environmental phenols in human milk, indicating the importance of sensitive detection methods for environmental contaminants (Ye et al., 2008). Similar methodologies could potentially apply to compounds like this compound for environmental and biological monitoring.
Chemical Transformations and Environmental Fate
Understanding the transformation of chlorinated organic compounds in the environment is crucial for assessing their fate and impact. Studies on anaerobic bacterial consortia have shown that these microorganisms can transform chlorinated compounds, which may include substances structurally related to this compound, highlighting the microbial pathways involved in the degradation of chlorinated aromatic compounds (Neilson et al., 1987).
Solubility Studies for Chemical Synthesis
The solubility of aromatic compounds, including those with chloro and methyl substituents, is an important parameter in chemical synthesis and design. Research on the solubility of 4-methylbenzoic acid across various solvents provides insights into the solubility behavior of structurally similar compounds, which is essential for optimizing reaction conditions and developing new chemical entities (Li et al., 2001).
Antimicrobial Activity of Derivatives
The design of new compounds with potential antimicrobial activity often involves structural modifications of existing molecules. Research on the synthesis of new pyrano quinoline derivatives and their antimicrobial activity indicates the potential for derivatives of this compound to serve as lead compounds in the development of new antimicrobial agents (Watpade & Toche, 2017).
Pharmaceutical Applications
While the direct pharmaceutical applications of this compound may not be evident, the study of related compounds, such as methyl 4-hydroxybenzoate (methyl paraben), provides insights into the pharmaceutical relevance of structurally similar compounds. Methyl paraben, for example, is widely used as an antimicrobial preservative in pharmaceutical formulations, indicating the potential utility of related compounds in pharmaceutical applications (Sharfalddin et al., 2020).
Safety and Hazards
This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statement H302 indicates that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
methyl 2,3,5-trichloro-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQUYAWRQYGEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Cl)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)

![3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3068793.png)


![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarbaldehyde](/img/structure/B3068810.png)





